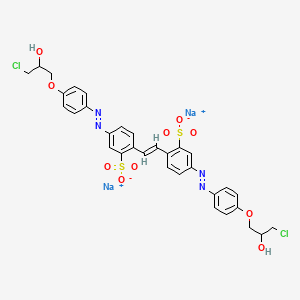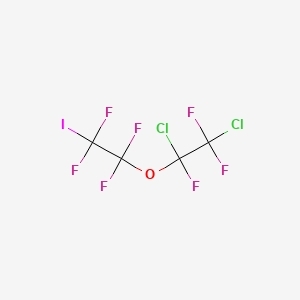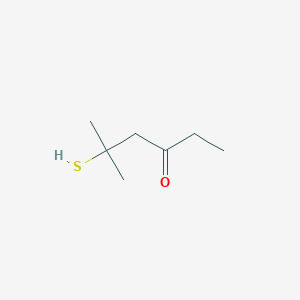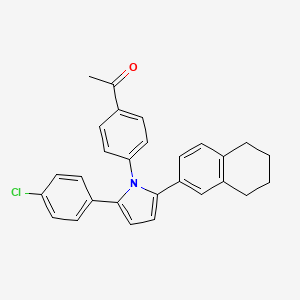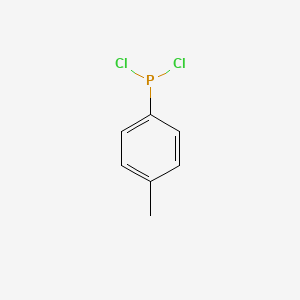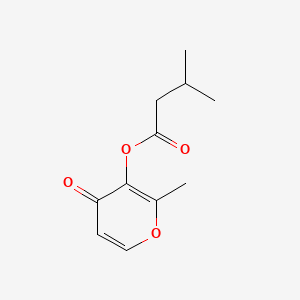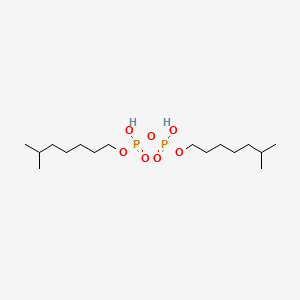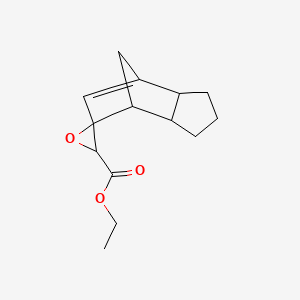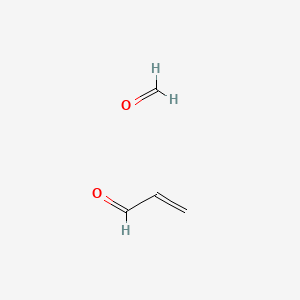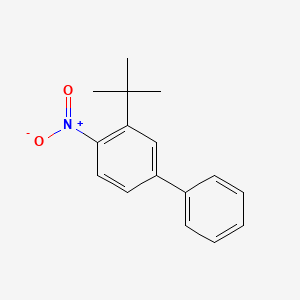
Piperazine, 1-benzoyl-4-(6,7-dihydro-7-methyl-6-oxo-5H-pyrrolo(2,3-d)pyrimidin-2-yl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-benzoyl-4-(6,7-dihydro-7-methyl-6-oxo-5H-pyrrolo(2,3-d)pyrimidin-2-yl)-, monohydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various acylating agents. For this specific compound, the synthetic route may involve:
Acylation of Piperazine: Reacting piperazine with benzoyl chloride under basic conditions to form 1-benzoylpiperazine.
Cyclization: Introducing the pyrrolo(2,3-d)pyrimidin-2-yl moiety through a cyclization reaction involving appropriate precursors.
Hydrochloride Formation: Converting the free base to its monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions for yield and purity. This may include:
Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to ensure the desired reaction pathway.
Purification Steps: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of carbonyl groups using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions where the piperazine nitrogen can be substituted with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Piperazine derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-parasitic activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of piperazine derivatives often involves interaction with specific molecular targets such as:
Receptors: Binding to neurotransmitter receptors in the brain.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
DNA/RNA: Intercalating with nucleic acids to disrupt replication or transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
Piperazine: The parent compound, known for its use as an anthelmintic agent.
1-Benzoylpiperazine: A simpler derivative with potential psychoactive effects.
Pyrrolo(2,3-d)pyrimidine Derivatives: Known for their anti-cancer and anti-viral activities.
Uniqueness
The uniqueness of Piperazine, 1-benzoyl-4-(6,7-dihydro-7-methyl-6-oxo-5H-pyrrolo(2,3-d)pyrimidin-2-yl)-, monohydrochloride lies in its specific structural features, which may confer unique pharmacological properties and potential therapeutic applications.
Propiedades
Número CAS |
122113-36-4 |
|---|---|
Fórmula molecular |
C18H20ClN5O2 |
Peso molecular |
373.8 g/mol |
Nombre IUPAC |
2-(4-benzoylpiperazin-1-yl)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one;hydrochloride |
InChI |
InChI=1S/C18H19N5O2.ClH/c1-21-15(24)11-14-12-19-18(20-16(14)21)23-9-7-22(8-10-23)17(25)13-5-3-2-4-6-13;/h2-6,12H,7-11H2,1H3;1H |
Clave InChI |
WYMQDYBVEFTMOI-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)CC2=CN=C(N=C21)N3CCN(CC3)C(=O)C4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





